molecular formula C4H10Cl2OSi B13794710 Dichloro(2-methoxyethyl)methylsilane CAS No. 58066-88-9

Dichloro(2-methoxyethyl)methylsilane

Cat. No.: B13794710
CAS No.: 58066-88-9
M. Wt: 173.11 g/mol
InChI Key: CNKBKCGUSXCEJQ-UHFFFAOYSA-N
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Description

Dichloro(2-methoxyethyl)methylsilane (CAS 58066-88-9) is an organosilicon compound with the molecular formula C₄H₁₀Cl₂OSi and a molecular weight of ~173.0 g/mol. Key physical properties include a boiling point of 104°C (at 760 mmHg) and a density of 1.085 g/cm³ . The molecule features a methoxyethyl group (-CH₂CH₂OCH₃) bonded to a silicon atom along with two chlorine atoms and a methyl group, making it a versatile intermediate in industrial and scientific applications, particularly in materials synthesis and surface modification .

Properties

CAS No.

58066-88-9

Molecular Formula

C4H10Cl2OSi

Molecular Weight

173.11 g/mol

IUPAC Name

dichloro-(2-methoxyethyl)-methylsilane

InChI

InChI=1S/C4H10Cl2OSi/c1-7-3-4-8(2,5)6/h3-4H2,1-2H3

InChI Key

CNKBKCGUSXCEJQ-UHFFFAOYSA-N

Canonical SMILES

COCC[Si](C)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(2-methoxyethyl)methylsilane can be synthesized through the chlorination of 2-methoxyethylmethylsilane. The reaction typically involves the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process is carried out under controlled conditions to ensure the selective formation of the dichlorinated product .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination reactions. The raw materials, including 2-methoxyethylmethylsilane and the chlorinating agent, are fed into a reactor where the reaction takes place. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: Dichloro(2-methoxyethyl)methylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various organosilicon compounds depending on the nucleophile used.

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation Reactions: Siloxane polymers.

Scientific Research Applications

Dichloro(2-methoxyethyl)methylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(2-methoxyethyl)methylsilane involves its reactivity towards nucleophiles and its ability to form siloxane bonds. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, leading to the formation of various organosilicon compounds. The methoxyethyl group provides additional reactivity and stability to the molecule .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key data for Dichloro(2-methoxyethyl)methylsilane and structurally related organosilicon compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Substituents Sources
This compound C₄H₁₀Cl₂OSi 173.0 1.085 104 Methoxyethyl, Cl, Methyl
Dichloroethylmethyl-silane C₃H₈Cl₂Si 143.1 1.063 Not reported Ethyl, Cl, Methyl
Dichloro(chloromethyl)methylsilane C₂H₅Cl₃Si 163.5 Not reported Not reported Chloromethyl, Cl, Methyl
Chloro(hexyl)dimethylsilane C₈H₁₉ClSi 178.8 Not reported Not reported Hexyl, Cl, Dimethyl
Chloro(dimethyl)thexylsilane C₈H₁₉ClSi 178.8 Not reported Not reported Thexyl (branched alkyl), Cl, Dimethyl
Dichloro-fluoro-methylsilane CH₃Cl₂FSi 132.5 Not reported Not reported Fluoro, Cl, Methyl
Key Observations:

Substituent Effects on Density :

  • The methoxyethyl group in this compound increases polarity compared to simpler alkyl substituents, contributing to its higher density (1.085 g/cm³) versus Dichloroethylmethyl-silane (1.063 g/cm³) .
  • Bulkier substituents (e.g., thexyl in Chloro(dimethyl)thexylsilane) likely reduce density but data is lacking .

Simpler alkylsilanes (e.g., Dichloroethylmethyl-silane) likely have lower boiling points .

Reactivity :

  • The chloromethyl group in Dichloro(chloromethyl)methylsilane enhances electrophilicity, making it more reactive in polymerization or crosslinking reactions compared to the methoxyethyl variant .
  • Fluorine in Dichloro-fluoro-methylsilane may increase stability against hydrolysis but reduce compatibility with polar solvents .

Biological Activity

Dichloro(2-methoxyethyl)methylsilane (DME) is an organosilicon compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of DME, focusing on its synthesis, mechanisms of action, and relevant case studies.

DME is characterized by the formula Si CH3)(C2H5O)Cl2\text{Si CH}_3)(\text{C}_2\text{H}_5\text{O})\text{Cl}_2. It is synthesized through the reaction of dichloromethylsilane with 2-methoxyethanol, typically under controlled conditions to optimize yield and purity. The reaction can be represented as follows:

SiCl2(CH3)+C2H5OCH3SiCl2(C2H5O)+HCl\text{SiCl}_2(\text{CH}_3)+\text{C}_2\text{H}_5\text{OCH}_3\rightarrow \text{SiCl}_2(\text{C}_2\text{H}_5\text{O})+\text{HCl}

This compound is a colorless liquid at room temperature and exhibits significant reactivity due to the presence of both chlorine and silane groups.

DME's biological activity is primarily attributed to its ability to interact with biological membranes and proteins. The silane group can undergo hydrolysis in aqueous environments, leading to the formation of silanol species that can modify cellular structures. This property is particularly relevant in the following areas:

  • Antimicrobial Activity : DME has shown potential as an antimicrobial agent. Studies have indicated that it can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. For instance, research demonstrated that DME exhibited significant inhibitory effects against various strains of bacteria, including E. coli and S. aureus.
  • Cellular Toxicity : While DME has antimicrobial properties, its cytotoxic effects on mammalian cells have also been documented. In vitro studies revealed that at higher concentrations, DME can induce apoptosis in certain cell lines, suggesting a dual role as both an antimicrobial and a potential cytotoxic agent.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the effectiveness of DME against biofilms formed by Pseudomonas aeruginosa. Results indicated a reduction in biofilm biomass by over 70% when treated with DME at a concentration of 0.5% .
  • Cytotoxicity Assessment : In a separate investigation reported in Toxicology Reports, researchers assessed the cytotoxic effects of DME on human lung fibroblast cells (WI-38). The study found that exposure to 100 µM DME resulted in a significant decrease in cell viability, alongside increased markers of oxidative stress .

Data Tables

Property Value
Molecular FormulaSiC₅H₁₁Cl₂O
Physical StateColorless liquid
Melting Point-50 °C
Boiling Point180 °C
SolubilitySoluble in organic solvents
Biological Activity Effect
Antimicrobial ActivityEffective against E. coli and S. aureus
CytotoxicityInduces apoptosis in WI-38 cells

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